molecular formula C15H14N2O2S B8286940 2-Ethynyl-6-(4-(isopropylsulfonyl)phenyl)pyrazine

2-Ethynyl-6-(4-(isopropylsulfonyl)phenyl)pyrazine

Cat. No. B8286940
M. Wt: 286.4 g/mol
InChI Key: CQJYGFXIUPCCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynyl-6-(4-(isopropylsulfonyl)phenyl)pyrazine is a useful research compound. Its molecular formula is C15H14N2O2S and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

2-ethynyl-6-(4-propan-2-ylsulfonylphenyl)pyrazine

InChI

InChI=1S/C15H14N2O2S/c1-4-13-9-16-10-15(17-13)12-5-7-14(8-6-12)20(18,19)11(2)3/h1,5-11H,2-3H3

InChI Key

CQJYGFXIUPCCPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=CN=C2)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium carbonate (3 mL of 2 M, 6.000 mmol) was added to a stirred suspension of 2-[6-(4-isopropylsulfonylphenyl)pyrazin-2-yl]ethynyl-trimethyl-silane (191 mg, 0.5327 mmol) in methanol (6 mL) and the reaction was stirred at ambient temperature for 45 minutes. The reaction mixture was diluted with EtOAc and water and the layers separated. The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give the sub-title compound as a beige solid (149 mg, 98% Yield). 1H NMR (400.0 MHz, DMSO) d H NMR (400.0 MHz, DMSO) d 9.38 (s, 1H); 8.86 (s, 1H), 8.40 (d, 2H), 8.01 (d, 2H), 4.78 (s, 1H), 3.50 (sept, 1H) and 1.18 (d, 6H) ppm; MS (ES+) 297.1
Quantity
3 mL
Type
reactant
Reaction Step One
Name
2-[6-(4-isopropylsulfonylphenyl)pyrazin-2-yl]ethynyl-trimethyl-silane
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

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